molecular formula C16H19P B1265831 tert-Butyldiphenylphosphine CAS No. 6002-34-2

tert-Butyldiphenylphosphine

Cat. No.: B1265831
CAS No.: 6002-34-2
M. Wt: 242.29 g/mol
InChI Key: QZUPHAGRBBOLTB-UHFFFAOYSA-N
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Description

tert-Butyldiphenylphosphine is an organophosphorus compound with the molecular formula C₁₆H₁₉P. It is a phosphine ligand characterized by the presence of a tert-butyl group and two phenyl groups attached to a phosphorus atom. This compound is widely used in various chemical reactions and industrial applications due to its unique steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyldiphenylphosphine can be synthesized through the reaction of diphenylphosphine with tert-butanol. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of tert-butanol to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyldiphenylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

tert-Butyldiphenylphosphine acts as a strong electron-donating ligand in coordination chemistry. It readily forms complexes with transition metals, enhancing their reactivity and selectivity in catalytic processes. The bulky tert-butyl group provides steric hindrance, which can influence the geometry and stability of the metal complexes formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyldiphenylphosphine is unique due to its combination of steric bulk from the tert-butyl group and electronic properties from the diphenylphosphine moiety. This combination makes it particularly effective as a ligand in various catalytic processes, providing both stability and reactivity to the metal complexes formed .

Properties

IUPAC Name

tert-butyl(diphenyl)phosphane
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InChI

InChI=1S/C16H19P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUPHAGRBBOLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H19P
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DSSTOX Substance ID

DTXSID60208727
Record name tert-Butyldiphenylphosphine
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Molecular Weight

242.29 g/mol
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CAS No.

6002-34-2
Record name tert-Butyldiphenylphosphine
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Record name tert-Butyldiphenylphosphine
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Synthesis routes and methods

Procedure details

466 ml of a 1.06 Molar titrated solution of 494 mmoles of t-butylmagnesium chloride in 466 ml of ether was added dropwise to a stirred solution of 88.4 g (494 mmoles) of phenyldichlorophosphine in 750 ml of anhydrous ether, maintained at +10° C. under an inert atmosphere. After the addition was complete the mixture was stirred for 15 minutes at +10° C., then the reaction mixture was allowed to gradually warm to ambient temperature. A Grignard mixture of 741 mmoles of phenylmagnesium bromide (prepared from 116.4 g of bromobenzene and 19.8 g of magnesium turnings in 450 ml of anhydrous ether) was added dropwise at +27° C., and the reaction mixture was then refluxed for 18 hours. The mixture was cooled to +18° C., and 340 ml of water was added dropwise at a temperature of between +18° C. and +36° C. After treatment with concentrated hydrochloric acid and ammonium hydroxide distillation gives t-butyldiphenylphosphine. 31P-NMR(delta)=17.53 ppm (relative intensity 1000.59), Yield=about 46%, BP=120°-125° C. at 0.2 torr.
Name
t-butylmagnesium chloride
Quantity
494 mmol
Type
reactant
Reaction Step One
Quantity
88.4 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
340 mL
Type
reactant
Reaction Step Four
Name
Quantity
466 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does tert-butyldiphenylphosphine interact with metal centers, and what are the implications for its applications?

A1: this compound acts as a strong electron-donating ligand in coordination chemistry, readily forming complexes with transition metals like gold []. This property stems from the lone pair of electrons on the phosphorus atom, which can be donated to vacant orbitals on the metal center. The bulky tert-butyl and phenyl substituents on the phosphorus atom play a crucial role in influencing the steric environment around the metal center. This steric influence can impact the reactivity and stability of the resulting metal complexes. For instance, in the study by Ovcharenko et al. [], the presence of the tert-butyl group in (Nitronyl Nitroxide-2-ido)(this compound)gold(I) and -(Di(tert-butyl)phenylphosphine)gold(I) derivatives was found to not significantly hinder the activity of these complexes in cross-coupling reactions.

Q2: What is the crystal structure of this compound oxide, and what insights does it offer about its intermolecular interactions?

A2: In the crystal structure of this compound oxide (C16H19OP), the phosphorus atom adopts a distorted tetrahedral geometry, with the P–O bond length being 1.490 (1) Å []. Interestingly, the oxygen atom participates in intermolecular interactions with both phenyl groups of neighboring molecules. These C⋯O interactions, with distances of 2.930 (3) and 2.928 (4) Å, contribute to an extended supramolecular arrangement along the a-axis within the crystal lattice [].

Q3: Can this compound oxide undergo further functionalization? What are the potential synthetic applications of such reactions?

A3: Yes, this compound oxide can be further functionalized via double ortho-lithiation []. This process involves treating the compound with a strong base like an alkyllithium reagent, leading to the deprotonation of both ortho-positions on the phenyl rings. The resulting doubly lithiated species exhibits enhanced reactivity and serves as a versatile intermediate for the introduction of various electrophilic groups onto the aromatic rings. This synthetic strategy allows for the preparation of a diverse library of functionalized phosphine oxide derivatives, which can be further employed in the development of new ligands, catalysts, and materials.

Q4: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A4: Several spectroscopic methods are employed to characterize this compound and its derivatives. X-ray diffraction analysis is crucial for determining crystal structures, as demonstrated by the study on this compound oxide [] and the gold(I) complexes []. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 31P NMR, provides valuable information about the structure, dynamics, and purity of these compounds [, ]. Additionally, Infrared (IR) and UV-Vis spectroscopy are often utilized to investigate the functional groups and electronic properties of these compounds [].

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